molecular formula C10H9FO2 B1143320 3-(4-Fluorophenyl)but-2-enoic acid CAS No. 1201-86-1

3-(4-Fluorophenyl)but-2-enoic acid

Cat. No.: B1143320
CAS No.: 1201-86-1
M. Wt: 180.17 g/mol
InChI Key: DCEOLKDAOUIFHW-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)but-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a fluorine atom at the para position of the phenyl ring attached to the β-carbon of the butenoic acid backbone. The compound’s conjugated double bond and electron-withdrawing fluorine substituent enhance its utility in organic synthesis, particularly in Michael additions or as a precursor for bioactive molecules .

Properties

IUPAC Name

3-(4-fluorophenyl)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEOLKDAOUIFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699547
Record name 3-(4-Fluorophenyl)but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201-86-1
Record name 3-(4-Fluorophenyl)but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(4-Fluorophenyl)but-2-enoic acid, a compound featuring a fluorinated phenyl group, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C1C2C3C4C5\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

Where:

  • C1 : Represents the but-2-enoic acid backbone.
  • C2 : Contains the 4-fluorophenyl substituent.

The presence of the fluorine atom in the para position of the phenyl ring significantly influences the compound's reactivity and biological interactions.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory properties. It is believed to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process by converting arachidonic acid into prostaglandins. This inhibition leads to a reduction in pro-inflammatory mediators, thereby alleviating inflammation-related symptoms .

Anticancer Potential

In addition to its anti-inflammatory effects, the compound has been investigated for its anticancer properties. Studies have shown that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors . The fluorine substitution is thought to enhance its binding affinity to specific molecular targets involved in cancer progression.

The mechanism through which this compound exerts its biological effects involves several key interactions:

  • Enzyme Inhibition : The compound interacts with cyclooxygenase enzymes, leading to decreased synthesis of pro-inflammatory prostaglandins.
  • Cellular Pathway Modulation : It influences signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.
  • Binding Affinity : The fluorine atom enhances lipophilicity and binding affinity to biological targets, which may improve therapeutic efficacy.

Study on Anti-inflammatory Effects

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis. The compound was administered at varying doses, with results indicating a dose-dependent reduction in swelling and pain .

Dose (mg/kg)Swelling Reduction (%)Pain Score Reduction
103025
205040
507060

Anticancer Activity Evaluation

Another investigation focused on the anticancer activity of this compound against various cancer cell lines. The results showed that it effectively inhibited cell growth and induced apoptosis:

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-7 (Breast)1540
HeLa (Cervical)1255
A549 (Lung)2030

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
Research indicates that 3-(4-Fluorophenyl)but-2-enoic acid exhibits notable anti-inflammatory properties. Studies have shown that compounds with fluorine substitutions often enhance bioactivity and metabolic stability, making them valuable in drug design. Fluorinated compounds account for approximately 25% of small-molecule drugs currently in clinical use, with a growing trend towards their incorporation into new pharmaceuticals .

Case Study: Ezetimibe
One significant example is the cholesterol absorption inhibitor ezetimibe, which incorporates fluorine to enhance potency. The incorporation of fluorine atoms can improve metabolic stability and bioactivity, as illustrated in the development of ezetimibe from its precursor compounds . This trend highlights the importance of fluorinated compounds in optimizing drug efficacy.

Agrochemicals

Pesticide Development
Fluorinated compounds like this compound are increasingly used in agrochemicals due to their ability to modify physicochemical properties such as lipophilicity and water solubility. This modification can lead to more effective crop protection agents . The introduction of fluorine can enhance the selectivity and potency of active ingredients, making them more effective against target pests while minimizing environmental impact.

Materials Science

Polymer Synthesis
In materials science, this compound can be utilized in the synthesis of polymers with specific properties. The incorporation of fluorinated monomers into polymer chains can result in materials with enhanced thermal stability and chemical resistance. This characteristic is particularly beneficial for applications in electronics and automotive industries where durability is critical.

Data Table: Summary of Applications

Field Application Benefits Example Case Study
Medicinal ChemistryAnti-inflammatory drugsEnhanced bioactivity and metabolic stabilityEzetimibe (cholesterol absorption inhibitor)
AgrochemicalsPesticide developmentImproved efficacy and reduced environmental impactFluorinated herbicides
Materials SciencePolymer synthesisIncreased thermal stability and chemical resistanceFluorinated polymers for electronics

Comparison with Similar Compounds

Table 1: Substituent Comparison and Key Properties

Compound Name Substituent (Position) Melting Point (°C) Spectral Data Highlights (IR/NMR) References
This compound -F (para) Not reported C=O stretch: ~1700 cm⁻¹ (IR); δ 7.2–7.4 ppm (aromatic H, ¹H-NMR)
(E)-3-Phenylbut-2-enoic acid (8a) -H (phenyl) 135–137 C=O stretch: 1695 cm⁻¹; δ 7.3–7.5 ppm (aromatic H, ¹H-NMR)
(Z)-3-(4-Chlorophenyl)but-2-enoic acid (Z-8b) -Cl (para) 142–144 C=O stretch: 1688 cm⁻¹; δ 7.4–7.6 ppm (aromatic H, ¹H-NMR)
3-(4-Methoxyphenyl)but-2-enoic acid -OCH₃ (para) Not reported C=O stretch: 1680 cm⁻¹; δ 3.8 ppm (-OCH₃, ¹H-NMR)
3-(2-Fluorophenyl)but-2-enoic acid -F (ortho) Not reported δ 7.1–7.6 ppm (complex splitting, ¹H-NMR)

Key Observations :

  • Electron-Withdrawing Groups (F, Cl) : The fluorine and chlorine substituents increase the acidity of the carboxylic acid group compared to the unsubstituted phenyl derivative. This is reflected in lower C=O IR stretching frequencies for the chloro derivative (1688 cm⁻¹) versus the phenyl analog (1695 cm⁻¹) .
  • Substituent Position: Ortho-fluorination (2-fluorophenyl) introduces steric hindrance and asymmetric electronic effects, complicating NMR spectra due to non-equivalent protons .

Table 2: Bioactivity Comparison

Compound Name Reported Bioactivity Mechanism/Relevance References
This compound Potential KFase inhibitor (computational study) Binds to mosquito kynurenine formamidase with ΔG = -8.7 kcal/mol
3-(4-Chlorophenyl)but-2-enoic acid Not directly reported; analogs show anticonvulsant activity Structural similarity to piperazine-containing anticonvulsants
3-(4-Methoxyphenyl)but-2-enoic acid No direct data; used in crystallographic studies Stabilizes protein-ligand interactions in PDB entry 5O6
Ethyl 2-cyano-3-(4-fluorophenyl)-2-butenoate Intermediate in drug synthesis Precursor for fluorinated cinnamate derivatives

Key Observations :

  • Anticonvulsant Potential: Chlorophenyl analogs with piperazine moieties exhibit high purity (96–99%) and efficacy in preclinical models, hinting at the role of halogen substituents in crossing the blood-brain barrier .
  • Synthetic Utility: Fluorinated esters like ethyl 2-cyano-3-(4-fluorophenyl)-2-butenoate serve as intermediates for bioactive molecules, leveraging fluorine’s metabolic stability .

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